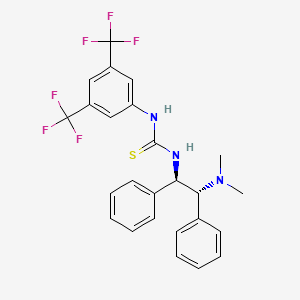![molecular formula C16H19ClN2O3 B2749697 6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 899403-80-6](/img/structure/B2749697.png)
6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position of the chromen-2-one ring and a piperazine moiety linked through a hydroxyethyl group. Chromen-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit src/abl kinases , which play crucial roles in cell growth, division, and survival.
Mode of Action
Compounds with similar structures have been identified as potent src/abl kinase inhibitors . They interact with these targets, inhibiting their activity and leading to changes in cellular processes.
Biochemical Pathways
Src/abl kinases, which similar compounds have been found to inhibit , are involved in numerous cellular processes, including cell division, survival, and migration. Inhibition of these kinases can disrupt these processes, potentially leading to antitumor effects.
Result of Action
Inhibition of src/abl kinases by similar compounds has been associated with potent antitumor activity in preclinical assays .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one are largely determined by its structural features . The presence of the piperazine ring provides potential sites for interaction with various enzymes and proteins
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves the following steps:
Formation of the chromen-2-one core: The chromen-2-one core can be synthesized through the cyclization of appropriate phenolic precursors with suitable reagents.
Introduction of the chloro substituent: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the hydroxyethyl group is linked to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one ring or the piperazine moiety.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one: This compound is unique due to its specific substituents and structural features.
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrate: Another compound with a piperazine moiety and hydroxyethyl group, but with different core structures and substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety but have different core structures and biological activities.
Uniqueness
This compound is unique due to its specific combination of the chromen-2-one core, chloro substituent, and piperazine moiety
Properties
IUPAC Name |
6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-1-2-15-14(10-13)12(9-16(21)22-15)11-19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWVBJASBQNLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
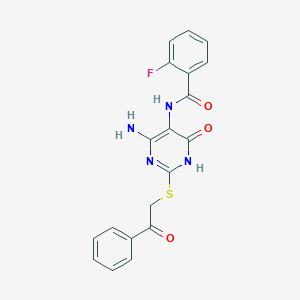
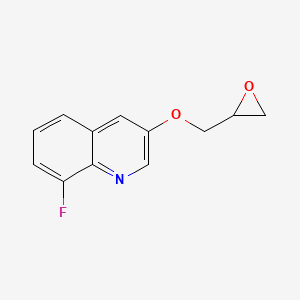
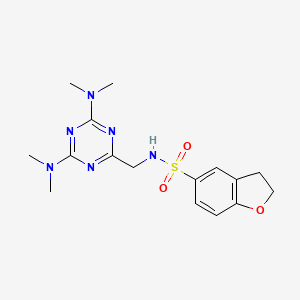

![3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2749619.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)
![2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid](/img/structure/B2749622.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)
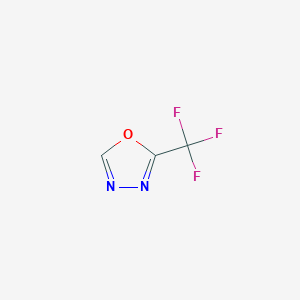
![5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2749631.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2749632.png)

